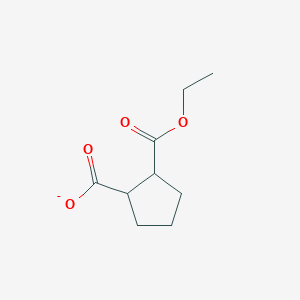

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate

Description

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring two ester groups: an ethoxycarbonyl (-COOEt) and a carboxylate (-COO⁻) moiety. Derivatives of cyclopentane carboxylates are frequently employed in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres .

Properties

CAS No. |

52851-21-5 |

|---|---|

Molecular Formula |

C9H13O4- |

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-ethoxycarbonylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(12)7-5-3-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |

InChI Key |

OHAPEVKFVDOBEK-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C1CCCC1C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Esterification and Cyclocondensation Approaches

The most direct route to 2-(ethoxycarbonyl)cyclopentane-1-carboxylate involves cyclocondensation of diethyl adipate under basic conditions. A patented method (CN103333070B) demonstrates this approach using dimethylformamide (DMF) as a solvent and sodium methoxide as a base. The reaction proceeds via a Dieckmann cyclization mechanism, where diethyl adipate undergoes intramolecular ester condensation to form the cyclopentanone ring, followed by decarboxylation and esterification (Fig. 1).

Key Steps and Conditions

- Base-mediated cyclization : Sodium methoxide (120–140 kg) in DMF (1000–1100 kg) at 90–110°C for 8–10 hours.

- Acidification and purification : Hydrochloric acid (30%) and toluene for phase separation, followed by vacuum distillation.

This method achieves yields up to 99% with high purity, attributed to efficient solvent recovery and waste treatment systems.

Table 1: Optimization of Classical Cyclocondensation

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| DMF (kg) | 1000 | 1050 | 1100 |

| Sodium methoxide (kg) | 120 | 130 | 140 |

| Diethyl adipate (kg) | 300 | 400 | 500 |

| Reaction time (h) | 8 | 9 | 10 |

| Yield (%) | 99 | 99 | 99 |

Oxidative Cyclization Strategies

Alternative routes employ iodine-mediated oxidative cyclization, as demonstrated in Royal Society of Chemistry protocols. These methods utilize hypervalent iodine reagents (e.g., PhI(OAc)₂) and acetic acid to facilitate ring closure while introducing ester functionalities.

Reaction Mechanism

- Iodine activation : I₂ and NaN₃ generate in situ iodonium species, enabling electrophilic cyclization.

- Esterification : Acetic acid serves as both solvent and acylating agent, yielding the ethoxycarbonyl group.

Table 2: Effect of Reagent Equivalents on Yield

| AcO₂H (equiv) | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| 25 | 11 | 5.3:1 |

| 16.5 | 72 | 5.3:1 |

| 12.5 | 77 | 5.3:1 |

Optimal conditions (12.5 equivalents AcO₂H, 0.8 equiv I₂) provide 77% yield with minimal byproducts.

Green Chemistry Innovations

Efforts to reduce environmental impact include:

- Solvent-free cyclization : Microwave-assisted reactions eliminate DMF, reducing toxicity.

- Biocatalytic routes : Lipases esterify cyclopentanecarboxylic acids under mild conditions.

Industrial-Scale Production

The patented method exemplifies industrial best practices:

- Continuous flow reactors : Enhance heat transfer and reduce reaction time.

- Waste minimization : Distillation residues and exhaust gases are treated via catalytic oxidation.

- Cost efficiency : DMF recovery reduces raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Catalyzed by cobalt (II) Schiff’s base complex, leading to the formation of oxidized products.

Substitution: Phase-transfer benzylation with benzyl bromide, resulting in the formation of benzylated derivatives.

Common Reagents and Conditions

Oxidation: Cobalt (II) Schiff’s base complex as a catalyst.

Substitution: Benzyl bromide in a microreactor setup.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Substitution: Benzylated derivatives of this compound.

Scientific Research Applications

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:

Biology: Participates in biochemical studies involving enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate involves its participation in catalytic reactions. For example, in oxidation reactions, the compound acts as a substrate for cobalt (II) Schiff’s base complex, leading to the formation of oxidized products . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the cobalt complex.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate with structurally related cyclopentane derivatives, emphasizing substituents, molecular properties, and applications.

Biological Activity

Overview

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate, also known as 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, is an organic compound characterized by its cyclopentane ring structure and carboxylic acid functionalities. Its molecular formula is C9H14O4, and it has garnered interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.2 g/mol |

| Structure | Cyclopentane ring with ethoxycarbonyl and carboxylate groups |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can participate in biochemical reactions. The cyclopentane structure contributes stability and influences reactivity, allowing for interactions with proteins and enzymes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HT-29 and Jurkat cells .

- Enzyme Inhibition : The compound has been explored for its potential as a neuraminidase inhibitor, which could have implications in antiviral therapies .

- Biochemical Interactions : Its interactions with biomolecules suggest possible roles in metabolic pathways or as intermediates in drug synthesis .

Case Studies

- Antitumor Activity Assessment :

- Neuraminidase Inhibition :

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,1-Cyclopropanedicarboxylic acid monoethyl ester | Cyclopropane derivative | Moderate antitumor activity |

| 1,1-Cyclopentanedicarboxylic acid monomethyl ester | Cyclopentane derivative | Significant enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate?

- Methodological Answer : The compound can be synthesized via esterification of cyclopentanecarboxylic acid derivatives. For example, analogous cyclopentane esters (e.g., ethyl 2-oxocyclopentanecarboxylate) are prepared using base-catalyzed esterification (e.g., sodium ethoxide) in ethanol or methanol under reflux conditions . A two-step approach involving cyclopropanation followed by functional group modification may also apply, as seen in structurally similar compounds . Key parameters include solvent choice (ethanol/methanol), temperature control (room temp to reflux), and catalyst selection (e.g., boron trifluoride for cyclization steps) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use LCMS (liquid chromatography-mass spectrometry) to confirm molecular weight (e.g., m/z values as in ) and HPLC for retention time analysis (e.g., 0.61–1.11 minutes under SQD-FA05/SMD-TFA05 conditions) . NMR (¹H/¹³C) is critical for structural elucidation, particularly to resolve cyclopentane ring strain effects and ester/ethoxycarbonyl group positions . For chiral variants, chiral column chromatography or polarimetry may be required .

Q. What are common functional group transformations applicable to this compound?

- Methodological Answer : The ethoxycarbonyl group is susceptible to hydrolysis (acidic/basic conditions), reduction (e.g., LiAlH₄ for ester-to-alcohol conversion), and nucleophilic substitution. For example, analogous compounds undergo oxidation to ketones or carboxylic acids . Ring strain in the cyclopentane moiety may influence reactivity, as seen in strained cyclopropane derivatives .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the stability of the ethoxycarbonyl group in this compound?

- Methodological Answer : Kinetic studies on silyl-ethoxycarbonyl analogs (e.g., TEOC) show fluoride ion-mediated cleavage follows first-order kinetics, with rate constants (k) dependent on solvent polarity and temperature . For this compound, monitor degradation via HPLC under varying pH (e.g., acidic vs. basic buffers) and compare activation energies using Arrhenius plots .

Q. What computational strategies can predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can model ring strain effects and transition states for ester hydrolysis or cyclopentane ring-opening reactions. Databases like REAXYS and BKMS_METABOLIC provide precedent data for analogous cyclopentane derivatives . Molecular dynamics simulations may further clarify solvent interactions and steric hindrance .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping cyclopentane proton peaks) can be addressed via 2D NMR (COSY, HSQC) or variable-temperature NMR . For LCMS discrepancies, employ high-resolution mass spectrometry (HRMS) and isotopic pattern analysis to distinguish isobaric impurities .

Q. What strategies optimize enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation catalysts) during cyclopentane ring formation. For resolution, chiral HPLC (e.g., Chiralpak columns) or enzymatic kinetic resolution (lipases/esterases) can separate enantiomers .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for similar cyclopentane esters?

- Methodological Answer : Yield discrepancies often stem from differences in reaction scale (batch vs. continuous flow ), catalyst purity, or workup procedures (e.g., aqueous extraction efficiency). For example, small-scale syntheses may report higher yields due to easier byproduct removal, while industrial methods prioritize scalability over maximal yield .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.